Isobornyl isovalerate

Description

Contextualization within Bicyclic Monoterpenoid Esters

Isobornyl isovalerate is chemically classified as a bicyclic monoterpenoid ester. This classification stems from its distinct structural components. The "monoterpenoid" designation indicates that it is derived from two isoprene (B109036) units, forming a 10-carbon skeleton. The "bicyclic" aspect refers to the presence of two fused rings in its core structure, specifically the bornane framework. Finally, it is an "ester" formed from the reaction of isoborneol (B83184), a bicyclic monoterpene alcohol, and isovaleric acid, a branched-chain fatty acid.

The fundamental structure of this compound consists of the rigid, bridged bicyclo[2.2.1]heptane system of isoborneol esterified with the 3-methylbutanoate group from isovaleric acid. This combination results in the molecular formula C₁₅H₂₆O₂. nih.gov The specific stereochemistry of the isoborneol moiety can vary, leading to different isomers of the compound.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate | nih.gov |

| CAS Number | 7779-73-9 | nih.gov |

| Molecular Formula | C₁₅H₂₆O₂ | nih.gov |

| Molecular Weight | 238.37 g/mol | nih.govresearchgate.net |

| Appearance | Colorless liquid | researchgate.net |

| Odor | Herbaceous, camphoraceous, warm, slightly green-woody | researchgate.net |

| Solubility | Insoluble in water; soluble in oils and alcohol | researchgate.net |

Significance in Natural Products Chemistry and Biosynthetic Studies

The significance of this compound in natural products chemistry is primarily due to its presence in the essential oils of several plant species. It is a recognized constituent of plants such as Valeriana officinalis (common valerian), Artemisia salsoloides, and lovage root. nih.govresearchgate.netbarnys.cz In Valeriana officinalis, this compound is one of the compounds that contributes to the plant's characteristic and potent aroma. barnys.cz The study of such natural compounds is crucial for understanding the chemical ecology of plants, including their defense mechanisms and interactions with the environment.

The biosynthesis of this compound follows the general pathway for terpenoid synthesis in plants. mdpi.comtandfonline.com This process begins with the formation of the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comneliti.com

The key steps in its formation are:

Precursor Formation : Two molecules of IPP and one molecule of DMAPP are condensed to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. researchgate.net

Cyclization : GPP undergoes a complex cyclization reaction catalyzed by a specific terpene synthase to form the bicyclic structure of borneol. researchgate.net

Esterification : Finally, borneol is esterified with isovaleric acid, which is derived from the amino acid leucine (B10760876), to yield this compound. The synthesis of other monoterpenoid esters also involves this final esterification step with various acyl-CoAs.

Investigating the biosynthetic pathways of compounds like this compound provides insight into the enzymatic machinery and regulatory networks within plants that lead to their vast chemical diversity. mdpi.com Understanding these pathways can also open avenues for the biotechnological production of valuable natural compounds.

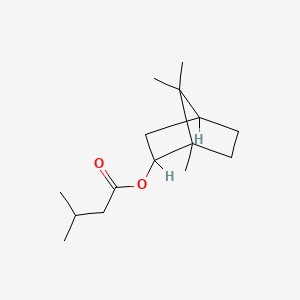

Structure

2D Structure

Properties

CAS No. |

7779-73-9 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |

InChI |

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12-,15+/m1/s1 |

InChI Key |

MPYYVGIJHREDBO-JMSVASOKSA-N |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C |

Canonical SMILES |

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |

boiling_point |

151.00 to 152.00 °C. @ 26.00 mm Hg |

density |

0.900-0.906 |

physical_description |

Colourless liquid; Herbaceouos-camphoraceous warm, and slightly green-woody aroma |

solubility |

Soluble in oils, Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Occurrence and Biosynthesis in Biological Systems

Natural Distribution in Plant Species

Isobornyl isovalerate is a constituent of the essential oils of several plant families, contributing to their characteristic aromas. Its presence has been documented in various botanical species, with its concentration often varying based on the plant's genetics, geographical location, and the specific part of the plant analyzed.

Identification in Essential Oils

The compound has been identified as a component of the essential oils of several well-known medicinal and aromatic plants. For instance, it is reported to be found in the roots of lovage (Levisticum officinale). nih.gov Furthermore, various species of the genus Artemisia, such as Artemisia salsoloides, are known to contain this compound. nih.gov The essential oil of Valeriana officinalis (valerian), a plant widely recognized for its sedative properties, also contains this compound, among other volatile compounds. scispace.comkirj.ee

Studies on the genus Tanacetum have also revealed the presence of this compound. For example, it has been identified in the essential oil of Tanacetum parthenium (feverfew), where its concentration can be influenced by the extraction method used. nih.gov

Table 1: Presence of this compound in Select Plant Species

| Plant Species | Family | Plant Part |

| Levisticum officinale (Lovage) | Apiaceae | Root |

| Artemisia salsoloides | Asteraceae | Not Specified |

| Valeriana officinalis (Valerian) | Caprifoliaceae | Root, Leaf |

| Tanacetum parthenium (Feverfew) | Asteraceae | Aerial Parts |

| Achillea species | Asteraceae | Not Specified |

Variability Across Plant Taxa and Geographic Locations

The concentration of this compound can exhibit significant variability. In a study on Tanacetum parthenium from Iran, the amount of this compound in the essential oil was found to be 7.1% when using steam distillation, while it was not a major component in the hydro-distilled oil. nih.gov This highlights the influence of processing techniques on the final chemical profile of the essential oil.

In Valeriana officinalis, the chemical composition of the essential oil, including the levels of this compound, can differ among various populations. scispace.com Research on valerian roots from Estonia has shown a range in the percentage of various components, indicating that geographical origin plays a crucial role in the chemical makeup of the plant's essential oil. kirj.ee Similarly, studies on Achillea species have demonstrated that the chemical composition of their essential oils can vary significantly depending on the geographic origin of the plant material. nih.govethernet.edu.et For instance, analysis of Artemisia species from different regions has shown distinct chemical profiles, suggesting that environmental and genetic factors contribute to this diversity. dergipark.org.trserbiosoc.org.rs

Table 2: Reported Percentage of this compound in the Essential Oil of Various Plants

| Plant Species | Geographic Origin | Plant Part | Percentage (%) | Reference |

| Tanacetum parthenium | Iran | Aerial Parts | 7.1 (Steam Distillation) | nih.gov |

| Valeriana officinalis | Estonia | Leaf | 260.0 - 12190.0 (ppm) | |

| Artemisia herba-alba | Algeria | Leaves | Present (amount not specified) | dergipark.org.tr |

Note: The significant range reported for Valeriana officinalis from a database entry may represent a broad compilation of data and highlights the considerable variability of this compound.

Pathways of Biosynthesis

The formation of this compound in plants involves the convergence of two distinct biosynthetic pathways that produce its precursor molecules. The final step is an esterification reaction catalyzed by specific enzymes.

Precursor Compounds and Metabolic Intermediates

This compound is an ester formed from the alcohol isoborneol (B83184) and the carboxylic acid isovaleric acid .

The biosynthesis of isoborneol , a bicyclic monoterpenoid, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes. The cyclization of GPP, a critical step in the formation of the bicyclic structure of isoborneol, is catalyzed by specific terpene synthases. acs.org This cyclization likely proceeds through a bornyl diphosphate (B83284) intermediate. researchgate.net

Isovaleric acid , a short-chain fatty acid, is derived from the catabolism of the branched-chain amino acid leucine (B10760876) . nih.govwikipedia.org In plants and microorganisms, this process involves a transamination reaction to form α-ketoisocaproic acid, which is then further metabolized to isovaleric acid. nih.govnih.gov

Enzymatic Activities in Terpenoid Metabolism

The final step in the biosynthesis of this compound is the esterification of isoborneol with isovaleric acid. This reaction is generally catalyzed by a class of enzymes known as acyltransferases . longdom.org In the context of forming volatile esters, alcohol acyltransferases (AATs) are of particular importance. These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule (such as isovaleryl-CoA, derived from isovaleric acid) to an alcohol substrate (isoborneol). While the general mechanism of ester formation by acyltransferases is understood, the specific enzyme responsible for the synthesis of this compound in different plant species has not been extensively characterized. longdom.orgnih.gov The synthesis of esters is a crucial part of the secondary metabolism of plants, contributing to their defense mechanisms and interactions with the environment. longdom.org

Chemical Synthesis and Derivatization

Laboratory Synthesis Methodologies

The most direct and common method for synthesizing isobornyl isovalerate is the esterification reaction between isoborneol (B83184) and isovaleric acid. ontosight.aivulcanchem.com This reaction can also be carried out with derivatives of isovaleric acid, such as isovaleroyl chloride or isovaleric anhydride, to enhance reactivity. The fundamental reaction involves the hydroxyl group of isoborneol reacting with the carboxyl group of isovaleric acid, resulting in the formation of an ester and a molecule of water.

To improve the yield of this equilibrium-limited reaction, water is typically removed as it is formed, often by azeotropic distillation. An alternative starting material for producing isobornyl esters is camphene (B42988), which can react with acids like isovaleric acid to form the corresponding ester. softbeam.net

Various catalysts can be employed to accelerate the esterification process.

Homogeneous Catalysts: Traditional homogeneous catalysts include strong mineral acids like sulfuric acid. researchgate.net While effective, these can lead to challenges in separation and potential side reactions. researchgate.net Boron trifluoride has also been identified as an effective catalyst for the esterification of camphene with fatty acids, allowing the reaction to proceed at room temperature with only a small excess of the acid. google.com

Heterogeneous Catalysts: Solid acid catalysts are an environmentally friendlier alternative, offering easier separation and reusability. researchgate.net Silica-supported heteropoly acids, for instance, have been shown to be active and selective catalysts for the liquid-phase esterification of camphene with short-chain fatty acids, producing isobornyl carboxylates with high selectivity and yield. researchgate.net Studies have also explored the use of α-hydroxyl carboxylic acid composite catalysts for the synthesis of isobornyl acetate (B1210297) and isoborneol from camphene. nih.gov

Enzymatic Catalysis: Lipases are used as biocatalysts for the synthesis of isovalerate esters. This method is advantageous due to its high selectivity and mild operating conditions.

A comparative overview of different catalytic systems is presented below:

| Catalyst Type | Examples | Key Advantages | Key Disadvantages |

| Homogeneous Acids | Sulfuric Acid, Boron Trifluoride | High catalytic activity, low cost. researchgate.netgoogle.com | Separation difficulties, potential for corrosion and side reactions. researchgate.net |

| Heterogeneous Solids | Silica-supported heteropoly acids | Reusability, reduced waste, high selectivity. researchgate.net | Can be more expensive initially than homogeneous catalysts. |

| Enzymes | Lipases | High stereoselectivity, mild reaction conditions, environmentally benign. | Can be more expensive and sensitive to reaction conditions. |

Stereochemical Considerations in Synthesis

The stereochemistry of this compound is determined by the stereoisomers of the isoborneol used in the synthesis. Isoborneol has chiral centers, and the resulting ester will reflect the stereochemistry of the alcohol precursor. nih.gov

The synthesis of specific stereoisomers of this compound requires careful selection of starting materials and synthetic methods.

Enantioselective Synthesis: To produce an enantiomerically pure form of this compound, an enantiomerically pure form of isoborneol must be used. For example, (-)-isoborneol will yield (-)-isobornyl isovalerate. The esterification process itself generally does not alter the stereocenters of the isoborneol molecule.

Diastereoselective Synthesis: While diastereoselectivity can be a critical factor in many organic syntheses, in the case of this compound formation from isoborneol, the primary stereochemical outcome is dictated by the enantiomeric purity of the starting alcohol.

When a synthesis results in a mixture of stereoisomers, various techniques can be employed to separate them.

Chiral Chromatography: Enantioselective gas chromatography using cyclodextrin (B1172386) derivatives as chiral stationary phases is a powerful method for separating the enantiomers of volatile compounds like this compound. unito.itcore.ac.uk This technique is widely used in the flavor and fragrance industry for chiral recognition. unito.it

Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic mixtures of isobornyl esters. For instance, the enzymatic hydrolysis of racemic isobornyl butyrate (B1204436) can be achieved with high enantioselectivity, allowing for the synthesis of optically pure monoterpenols. researchgate.net

Chemical Reactivity and Structural Modifications

The chemical behavior of this compound is largely governed by its ester functional group.

Hydrolysis: The ester bond can be broken through hydrolysis under either acidic or basic conditions to regenerate isoborneol and isovaleric acid or its corresponding salt.

Transesterification: In the presence of another alcohol and a catalyst, this compound can undergo transesterification, where the isovalerate group is transferred to the new alcohol, releasing isoborneol. sourbeerblog.com

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester group. This would yield isoborneol and 3-methyl-1-butanol.

Structural modifications of this compound are not commonly performed, as its value lies in its specific inherent properties. However, it is conceivable to modify either the isobornyl or the isovalerate portion of the molecule. This would typically be accomplished by starting with a modified precursor, such as a functionalized isoborneol or a different carboxylic acid, rather than by direct modification of the final ester.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating isobornyl isovalerate from other volatile components present in a sample.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. core.ac.uk Its high resolution allows for the separation of dozens of components in a single analytical run. core.ac.uk In the context of essential oil analysis, where this compound is often found, GC is used to separate it from a multitude of other constituents like camphor, bornyl acetate (B1210297), and camphene (B42988). techscience.cnareeo.ac.irthegoodscentscompany.com

The basic principle involves partitioning the analytes between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within a capillary column, and a mobile phase, which is an inert carrier gas like helium or nitrogen. core.ac.ukakjournals.com The separation is based on the differential affinities of the compounds for the stationary phase. Less polar compounds with lower boiling points tend to travel faster through the column, resulting in shorter retention times. The retention time, under specific and reproducible conditions, is a key parameter for the initial identification of a compound. diabloanalytical.com For quantification, a Flame Ionization Detector (FID) is commonly used due to its sensitivity and wide linear range for organic compounds. core.ac.ukakjournals.com The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration in the sample.

Several studies analyzing essential oils containing this compound have employed various GC columns and temperature programs to achieve optimal separation.

| Column Type | Column Dimensions | Carrier Gas & Flow Rate | Temperature Program | Reference |

|---|---|---|---|---|

| DB-5ms ((5%-phenyl)-methylpolysiloxane) | 30 m × 250 µm × 0.25 µm | Helium, 1.3 mL/min | 45°C (1 min) → 5°C/min → 200°C (10 min) → 5°C/min → 250°C (10 min) | techscience.cn |

| HP-5 (phenyl methyl siloxane) | 25 m × 0.25 mm, 0.25 µm film thickness | Helium, 1.5 mL/min | 60–240°C at 4°C/min | ijche.com |

| DB-5 | 30 m × 0.25 mm, 0.32 µm film thickness | Nitrogen, 1 mL/min | 60°C (3 min) → 5°C/min → 220°C (5 min) | akjournals.com |

| RTX-5 MS | 30 m × 0.25 mm i.d. × 0.25 µm film thickness | Helium, 1 mL/min | 50°C to 150°C at 3°C/min, held for 10 min, then to 250°C at 10°C/min | agromafertilizers.comnih.gov |

The coupling of a separation technique with an online spectroscopic detection technology is known as a hyphenated technique. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful hyphenated technique for the analysis of volatile organic compounds (VOCs) from various natural sources. nih.govtaylors.edu.myfmach.it It combines the high-resolution separation capability of GC with the definitive identification power of Mass Spectrometry (MS). nih.gov

In a GC-MS system, the compounds eluting from the GC column are directly introduced into the ion source of the mass spectrometer. nih.gov Here, they are ionized, most commonly by Electron Impact (EI), which bombards the molecules with high-energy electrons (typically 70 eV). ijche.comagromafertilizers.com This process causes the molecules to fragment in a characteristic and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint". nih.gov

The identification of this compound is achieved by comparing its measured retention time and mass spectrum with those of an authentic standard or with entries in established mass spectral libraries like NIST and Wiley. techscience.cnagromafertilizers.com This dual confirmation provides a high degree of confidence in the identification. nih.gov GC-MS has been extensively used to identify this compound in the essential oils of various plants, including Valeriana officinalis and Tanacetum species. areeo.ac.iragromafertilizers.comscispace.com

Chiral Analysis for Stereoisomeric Purity

The stereochemical configuration of this compound is a critical aspect of its identity and characterization. As a chiral molecule, it can exist as different stereoisomers, which may possess distinct biological and sensory properties. nist.govscispec.co.th The determination of stereoisomeric purity is therefore essential, particularly in the context of flavors, fragrances, and natural product analysis. scispec.co.thdokumen.pub The primary technique for this purpose is enantioselective gas chromatography (GC), often coupled with mass spectrometry (GC-MS). unito.itmdpi.com

Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound, leading to their separation in the chromatographic column. unito.it This allows for the quantification of the enantiomeric ratio or enantiomeric excess (ee), which is crucial for assessing the authenticity of natural products, as the enantiomeric distribution of a compound can be specific to its natural source. scispec.co.thdokumen.pub

Research Findings

The analysis of essential oils often involves the characterization of their chiral constituents. For instance, in studies of essential oils like those from Grindelia squarrosa, where this compound is a minor component, enantioselective GC is employed to determine the enantiomeric distribution of major monoterpenes. mdpi.commontana.edu While specific enantiomeric ratios for this compound are not always detailed in broad screenings, the methodologies applied are directly relevant. These analyses typically use capillary columns coated with derivatized cyclodextrins as the chiral stationary phase. scispec.co.thunito.it

The separation of enantiomers is highly dependent on the specific CSP and the analytical conditions, such as the temperature program, carrier gas flow rate, and column length. Researchers optimize these parameters to achieve baseline resolution of the enantiomeric pairs. scispec.co.th For example, a common approach involves a slow temperature ramp (e.g., 1-4°C/min) to enhance separation. scispec.co.thmdpi.commontana.edu

The table below outlines typical parameters for the GC-MS analysis of essential oils containing chiral compounds, based on methodologies reported in relevant studies.

Table 1: Typical Gas Chromatography Parameters for Chiral Analysis

| Parameter | Value/Type |

| GC System | Agilent 6890N or similar |

| Column | Agilent Innowax FSC or similar chiral column (e.g., cyclodextrin-based) |

| Column Dimensions | 60 m length x 0.25 mm internal diameter, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 60°C (hold 10 min), ramp at 4°C/min to 220°C (hold 10 min), ramp at 1°C/min to 240°C |

| Split Ratio | 40:1 |

| Detector | Flame Ionization Detector (FID) and/or Mass Spectrometer (MS) |

| MS Ionization Energy | 70 eV |

| MS Mass Range | 35 to 450 m/z |

This table is a composite of typical parameters described in analytical studies of essential oils and may require optimization for specific analyses of this compound. mdpi.commontana.edu

Another key parameter for identifying compounds in gas chromatography is the retention index (RI). This value helps in the tentative identification of compounds by comparing them to literature values. The retention indices for this compound on different types of stationary phases have been reported.

Table 2: Reported Retention Indices for this compound

| Stationary Phase Type | Retention Index (RI) |

| Standard Non-polar | 1494, 1516, 1518, 1530, 1532 |

| Standard Polar | 1729 |

Data sourced from the NIST Chemistry WebBook and other databases. nih.govchemeo.com Values can vary based on the specific column and analytical conditions.

Biological Activities and Mechanistic Investigations

In Vitro Bioactivity Profiling on Cellular and Molecular Systems

Currently, there is a notable lack of publicly available scientific literature detailing the specific in vitro bioactivity of pure isobornyl isovalerate on cellular and molecular systems. Toxicological evaluations for safety assessments have provided some insights through read-across approaches with structurally similar compounds. For instance, data from the read-across analog isobornyl acetate (B1210297) indicate that this related compound is not genotoxic. However, direct studies on this compound concerning its effects on cell proliferation, apoptosis, or specific molecular pathways are not readily found in published research.

The following table summarizes the status of in vitro bioactivity data for this compound:

Antimicrobial Research in Non-human Contexts

While this compound is a known constituent of some plant essential oils that exhibit antimicrobial properties, specific studies focusing on the isolated compound's efficacy against bacteria and fungi are limited.

Similar to its antibacterial profile, there is no readily available data on the antifungal properties of isolated this compound, and its MIC values against fungal pathogens have not been reported in the reviewed scientific literature.

The table below reflects the current lack of specific antimicrobial data for this compound:

Antioxidant Capacity and Mechanisms

Direct evaluations of the antioxidant capacity of this compound through common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP) are not present in the current body of scientific literature. However, research into other molecules incorporating an isobornyl group suggests that this moiety can be a component of compounds with significant antioxidant properties.

Studies on synthetic derivatives, such as isobornylphenols and isobornylchalcones, have demonstrated notable antioxidant activity. researchgate.netresearchgate.netnih.gov For instance, isobornylphenols have shown membrane-protective effects against oxidative stress. researchgate.net The antioxidant activity in these compounds often arises from the phenolic hydroxyl group, with the bulky isobornyl group potentially enhancing stability and lipid solubility, which can influence activity in biological membranes. One study highlighted that 2,6-diisobornyl-4-methylphenol exhibited the highest membrane-protective activity among the tested isobornylphenols. researchgate.net Another study on isobornylchalcones found that the presence of an isobornyl substituent was a feature of some derivatives with the ability to inhibit lipid peroxidation. nih.gov These findings suggest that while this compound itself lacks the typical structural features of a potent antioxidant (like a phenolic group), the isobornyl scaffold can be a valuable component in the design of antioxidant molecules.

The following table summarizes the antioxidant data available for isobornyl-containing compounds:

Insect-Mediated Interactions and Ecological Relevance

This compound has been identified as a compound with significant chemoattractant properties for insects of the order Thysanoptera, commonly known as thrips. google.com Research in this area, particularly documented in patent literature, has demonstrated that this compound can mimic the effects of a natural thrips pheromone. google.com This activity makes it effective in attracting thrips for monitoring and control purposes. The mechanism is based on the modification of the insects' behavior rather than any toxic action. When deployed in an area, it can confuse thrips, disrupting their ability to locate mating partners by overwhelming the signals from natural pheromones. google.com This behavioral manipulation is a key aspect of its ecological relevance and its potential application in integrated pest management strategies.

The table below details the chemoattractant properties of this compound:

Enzyme Modulation Studies (e.g., Cholinesterases)

Similarly, the scientific literature lacks specific investigations into the enzyme-modulating properties of this compound, including its potential effects on cholinesterases. While extracts from Valeriana species have demonstrated cholinesterase inhibitory activity, the specific compounds responsible for this action have not been definitively identified as this compound in the available research. The inhibitory potential of this compound remains an uninvestigated area of study.

Future Directions and Research Opportunities

Elucidation of Undiscovered Biosynthetic Pathways

The complete biosynthetic pathway of isobornyl isovalerate in plants is yet to be fully elucidated. Future research should focus on identifying and characterizing the specific enzymes and genetic sequences responsible for its formation. This involves a multi-step process, from the synthesis of its precursors, isoborneol (B83184) and isovaleric acid, to their final esterification.

The biosynthesis of the isoborneol backbone likely follows the well-established terpenoid pathway, starting from geranyl diphosphate (B83284) (GPP). However, the specific terpene synthases (TPSs) that catalyze the cyclization of GPP to bornyl diphosphate and subsequent conversion to isoborneol need to be identified and characterized. While transcriptome analysis of medicinal plants like Valeriana officinalis has revealed numerous ortholog genes in the terpenoid biosynthetic pathway, the specific enzymes for isoborneol synthesis remain to be functionally validated. genetics.ir

Similarly, the biosynthesis of isovaleryl-CoA, the activated form of isovaleric acid, is presumed to originate from the degradation of the branched-chain amino acid leucine (B10760876). wikipedia.orgasm.orgwikipedia.org However, alternative pathways, such as a shunt from the mevalonate (B85504) pathway, have been identified in some bacteria and could also be explored in plants. nih.gov

The final and crucial step is the esterification of isoborneol with isovaleryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). Identifying the specific AAT responsible for the synthesis of this compound is a key research objective. The substrate promiscuity of AATs presents a challenge, necessitating detailed biochemical characterization to confirm their precise function.

Table 1: Key Research Steps for Elucidating the Biosynthetic Pathway of this compound

| Research Step | Objective | Potential Methodologies |

| Identification of Isoborneol Synthase | To identify the specific terpene synthase (TPS) responsible for isoborneol formation from geranyl diphosphate. | Transcriptome analysis of this compound-producing plants, followed by gene cloning and heterologous expression of candidate TPS genes for functional characterization. |

| Characterization of Isovaleryl-CoA Biosynthesis | To confirm the primary pathway for isovaleryl-CoA production in relevant plant species. | Isotopic labeling studies using leucine and mevalonate precursors, coupled with metabolomic analysis. |

| Discovery of the Specific Alcohol Acyltransferase (AAT) | To isolate and characterize the AAT that catalyzes the esterification of isoborneol and isovaleryl-CoA. | Proteomic analysis of tissues with high this compound content, co-expression analysis with isoborneol synthase genes, and in vitro enzyme assays with candidate AATs. |

Development of Novel Sustainable Synthesis Strategies

Current industrial production of this compound often relies on chemical synthesis methods that may not be environmentally benign. Future research should prioritize the development of sustainable and green synthesis strategies, including biocatalytic and chemoenzymatic approaches.

Biocatalytic Synthesis: The use of enzymes, particularly lipases, as biocatalysts for esterification reactions offers a promising green alternative. Immobilized lipases can be used in solvent-free systems or green solvents to catalyze the esterification of isoborneol and isovaleric acid, offering high selectivity, mild reaction conditions, and the potential for catalyst recycling. mdpi.comnih.govnih.govresearchgate.net Research should focus on screening for robust lipases with high activity and stability for this specific reaction, as well as optimizing reaction parameters to maximize yield and efficiency.

Metabolic Engineering: Advances in synthetic biology and metabolic engineering offer the potential to produce this compound in microbial hosts like Escherichia coli or yeast. This would involve the heterologous expression of the entire biosynthetic pathway, from the precursor synthesis to the final esterification step. While this is a complex undertaking, it could provide a highly sustainable and scalable production platform.

Advanced Mechanistic Understanding of Biological Roles

The biological functions of this compound in the plants that produce it are not well understood. Research in this area could reveal important ecological roles and potential applications. It is known to be a component of the essential oils of plants such as Arnica montana and Valeriana officinalis. nih.govnih.gov

Ecological Functions: Terpenoids and their esters are known to play crucial roles in plant defense against herbivores and pathogens, as well as in attracting pollinators. researchgate.netnih.gov Future studies should investigate whether this compound acts as a repellent or attractant to specific insects, or if it possesses antimicrobial properties. This could lead to the development of natural pesticides or insect attractants for agricultural applications. For example, some plant volatiles derived from leucine, a precursor to isovaleric acid, have been shown to stimulate foraging behavior in predatory insects. nih.gov

Physiological Roles: The production of this compound may be influenced by various abiotic stresses such as drought, temperature, and salinity. frontiersin.orgtaylorfrancis.comnih.govresearchgate.netnih.gov Investigating the changes in the concentration of this compound under different stress conditions could provide insights into its physiological role in plant adaptation and stress response.

Application of Omics Technologies for Comprehensive Analysis

Modern "omics" technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a holistic understanding of the biosynthesis and regulation of secondary metabolites like this compound.

Transcriptomics: RNA sequencing (RNA-Seq) of plants that produce this compound can help identify candidate genes involved in its biosynthesis, including terpene synthases and alcohol acyltransferases. genetics.irnih.govnih.govgenetics.irresearchgate.net By comparing the transcriptomes of high- and low-producing varieties or tissues, researchers can pinpoint genes that are co-expressed with the production of the compound.

Proteomics: Proteomic analysis can directly identify the enzymes present in specific tissues or cellular compartments where this compound is synthesized. mdpi.comresearchgate.netnih.gov This approach can be used to confirm the expression of candidate enzymes identified through transcriptomics and to discover novel proteins involved in the biosynthetic pathway.

Metabolomics: Metabolomic profiling provides a snapshot of the small molecules present in a plant tissue at a given time. mdpi.comnih.gov This can be used to quantify the levels of this compound and its precursors in different plant parts or under various conditions, helping to correlate metabolic changes with gene expression data and to understand the regulation of the biosynthetic pathway.

An integrated approach that combines these omics technologies will be crucial for building a comprehensive model of this compound biosynthesis and its regulation, paving the way for targeted metabolic engineering and a deeper understanding of its biological significance.

Q & A

Q. How can life cycle assessment (LCA) frameworks evaluate the environmental impact of this compound production?

- Methodological Answer : LCA models inventory resource use (e.g., solvent consumption) and emissions across synthesis, purification, and disposal phases. Compare bio-based vs. petrochemical routes using metrics like cumulative energy demand (CED) and greenhouse gas (GHG) emissions. Sensitivity analysis identifies high-impact variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.